molecular formula C6H8N2O4 B1336351 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid CAS No. 42562-56-1

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1336351
CAS RN: 42562-56-1
M. Wt: 172.14 g/mol
InChI Key: LESDDCBVPLJKFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives is reported through the reaction of acid chloride with binucleophiles, yielding good product yields . Another method involves the direct synthesis of substituted pyrazoles through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Additionally, the synthesis of 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate through Claisen condensation, cyclization, deamination, and hydrolysis reactions has been improved to achieve a yield of 97.1% .

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives are often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies are also employed to confirm the 3D molecular structure of these compounds . The crystal structure of pyrazole derivatives can be stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid can react with aminophenol derivatives to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . Additionally, the trifluoromethane sulfonates of 5-hydroxy-1H-pyrazoles can undergo palladium-mediated Suzuki coupling with boronic acids to yield 1,5-disubstituted-1H-pyrazoles with different ester groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by their spectroscopic data, which include 1H NMR, 13C NMR, IR, and mass spectroscopy. Theoretical calculations such as DFT are used to predict and compare the properties of these compounds with experimental data . The antioxidant properties of pyrazole derivatives can be evaluated in vitro through methods like DPPH and hydroxyl radical scavenging .

Scientific Research Applications

Functionalization Reactions

3-Hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid plays a role in functionalization reactions. Studies have shown that 1H-pyrazole-3-carboxylic acid can react with various derivatives to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides and other compounds in good yields. These reactions are significant for the synthesis of diverse pyrazole-based compounds (Yıldırım & Kandemirli, 2006).

Synthesis of Novel Compounds

This acid is used in the synthesis of novel compounds such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which have potential applications in optical limiting and nonlinear optics. These compounds are characterized by various spectroscopic methods, indicating their potential in material sciences (Chandrakantha et al., 2013).

Heterocyclic Dyes

The compound serves as a coupling component in the production of heterocyclic dyes. It reacts with different heterocyclic diazo salts and aniline derivatives, leading to the formation of mono-/bi-heterocyclic dyes. These dyes' optical properties are influenced by the type of heterocyclic rings and substituent effects, making them significant in dye chemistry (Tao et al., 2019).

Coordination Complexes and Polymers

It is also instrumental in the synthesis of coordination complexes and polymers. For instance, pyrazole-dicarboxylate acid derivatives have been used to synthesize mononuclear CuII/CoII coordination complexes. These complexes form 2D hydrogen-bonded networks and have potential applications in materials science and chemistry (Radi et al., 2015).

Catalysis and Medicinal Chemistry

Moreover, derivatives of1H-pyrazole-3(5)-carboxylic acids have been developed to create ligands that can be used in medicinal chemistry and metal complex catalysis. These novel ligands contain the triazole moiety and have the potential for applications in creating polychelated ligands for various frameworks, contributing to advancements in catalysis and medicinal applications (Dalinger et al., 2020).

Electrochemiluminescence Applications

Additionally, pyrazolecarboxylic metal organic frameworks have been synthesized, demonstrating high electrochemiluminescence in DMF solution. These frameworks, involving transition metal complexes with 3-pyrazoledicarboxylic acid ligands, have potential applications in fields requiring high-intensity luminescence (Feng et al., 2016).

properties

IUPAC Name

4-(2-hydroxyethyl)-5-oxo-1,2-dihydropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-2-1-3-4(6(11)12)7-8-5(3)10/h9H,1-2H2,(H,11,12)(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESDDCBVPLJKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1=C(NNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424531
Record name 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

CAS RN

42562-56-1
Record name 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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